{Bicyclo[4.1.0]heptan-3-yl}methanethiol
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Overview
Description
“{Bicyclo[4.1.0]heptan-3-yl}methanethiol” is a chemical compound with the molecular formula C8H14S . It has a molecular weight of 142.26 g/mol . The compound is also known by other synonyms such as “3-bicyclo[4.1.0]heptanylmethanethiol” and "EN300-302324" .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 142.26 g/mol . It has a computed XLogP3-AA value of 2.6, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has one rotatable bond . The exact mass and monoisotopic mass of the compound are both 142.08162162 g/mol . The topological polar surface area is 1 Ų . The compound has a complexity of 111 .
Scientific Research Applications
Thermal Rearrangement Studies
1. Thermal Vinylcyclopropane-to-Cyclopentene Rearrangement
The gas-phase thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane demonstrates the transformation into bicyclo[4.3.0]non-1(9)-ene. This study illustrates the stereochemical aspects of the rearrangement process, providing insights into the behavior of these compounds under thermal conditions (Baldwin & Burrell, 1999).
Synthesis and Chemistry
2. Synthesis and Reaction Behavior
Bicyclo[4.1.0]hept-1,6-ene, generated by elimination in the gas phase, shows unique dimerization and transformation behaviors, highlighting its potential in synthetic chemistry (Billups et al., 1996).
Solvolysis Investigations
3. Solvolysis of Bicyclo[4.1.0]hept-3-yl-tosylate
Research on the solvolysis behavior of bicyclo[4.1.0]hept-3-yl-tosylate in acetone/water mixtures offers valuable insights into the solvolytic characteristics and potential applications of these compounds in organic synthesis (Hanack & Krause, 1972).
Photochemical Reaction Mechanisms
4. Photochemical Reactions of Bicyclo[4.1.0]heptane
A theoretical study using advanced computational methods explores the photochemical reactions of bicyclo[4.1.0] heptane, contributing to the understanding of its behavior under light-induced conditions (Wang & Ye, 2006).
Properties
IUPAC Name |
3-bicyclo[4.1.0]heptanylmethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S/c9-5-6-1-2-7-4-8(7)3-6/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXCNUAHIJVWPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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